

An In-depth Technical Guide to 4-Nitro-1H-pyrazole-3-carboxylic Acid

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Compound of Interest

Compound Name: 4-Nitro-1H-pyrazole-3-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of **4-Nitro-1H-pyrazole-3-carboxylic acid**. The information is curated for professionals in the fields of chemical research and drug development.

Physicochemical Properties

4-Nitro-1H-pyrazole-3-carboxylic acid is a nitro-substituted heterocyclic compound. Its physical and chemical characteristics are crucial for its handling, storage, and application in research and synthesis.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₃ N ₃ O ₄	N/A
Molecular Weight	157.08 g/mol	N/A
Melting Point	206-208 °C	[1]
223-225 °C (decomposes)	N/A	
Boiling Point	509.6 ± 35.0 °C at 760 mmHg	[1]
Density	1.8 ± 0.1 g/cm ³	[1]
Appearance	White to pale cream crystals or powder	N/A
Storage Conditions	Keep in a dark place, sealed in a dry, room temperature environment.	[1]

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of **4-Nitro-1H-pyrazole-3-carboxylic acid** is not readily available in the reviewed literature. However, a general synthesis can be inferred from procedures for related compounds. The synthesis of 4-Nitropyrazole-3-carboxylic acid can be approached through the nitration of a pyrazole carboxylic acid precursor. The following is a representative protocol based on general nitration procedures for pyrazole rings.

Synthesis of **4-Nitro-1H-pyrazole-3-carboxylic Acid** (Representative Protocol)

This procedure is a generalized representation and may require optimization.

Materials:

- 1H-pyrazole-3-carboxylic acid
- Fuming nitric acid (90%)
- Fuming sulfuric acid (20%)

- Concentrated sulfuric acid
- Ice
- Deionized water
- Glass reaction vessel with stirring capability
- Dropping funnel
- Ice bath
- Filtration apparatus (e.g., Büchner funnel)
- Drying apparatus (e.g., vacuum oven)

Procedure:

- Preparation of Pyrazole Sulfate: In a clean, dry reaction vessel, dissolve 1H-pyrazole-3-carboxylic acid in concentrated sulfuric acid. This step forms the pyrazole sulfate salt.
- Preparation of Nitrating Mixture: In a separate vessel, carefully prepare a nitrating mixture of fuming nitric acid and fuming sulfuric acid. The ratio of the acids should be optimized for the specific substrate.
- Nitration Reaction: Cool the pyrazole sulfate solution in an ice bath. Slowly add the nitrating mixture dropwise to the cooled solution while maintaining a low temperature (e.g., 0-5 °C) and stirring continuously. The reaction is exothermic and careful temperature control is crucial.
- Reaction Monitoring: After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 1.5 hours). Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
- Quenching and Precipitation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will quench the reaction and precipitate the solid **4-Nitro-1H-pyrazole-3-carboxylic acid**.

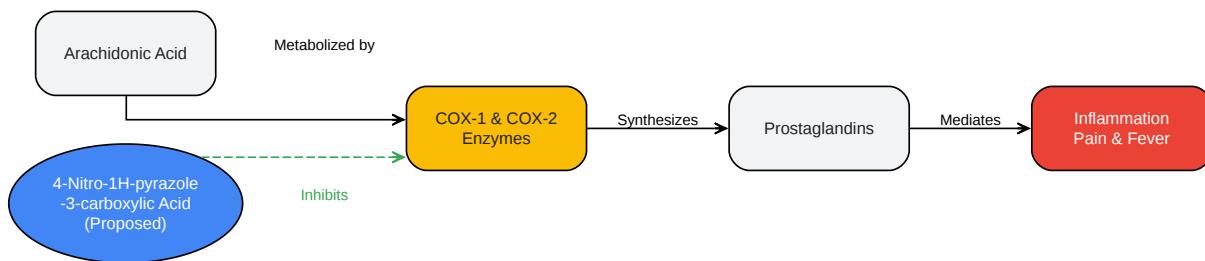
- Isolation and Purification: Collect the precipitate by filtration and wash it thoroughly with ice-cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent (e.g., a mixture of ethyl ether and hexane).
- Drying: Dry the purified product under vacuum to obtain the final **4-Nitro-1H-pyrazole-3-carboxylic acid**.

Potential Biological Significance and Signaling Pathways

While specific studies on the biological activity of **4-Nitro-1H-pyrazole-3-carboxylic acid** are limited, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting significant anti-inflammatory and antibacterial properties.^{[2][3]} A common mechanism of action for pyrazole-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.^{[4][5]}

Proposed Anti-Inflammatory Mechanism of Action: COX Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their ability to block the activity of COX enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.^{[4][6]} It is plausible that **4-Nitro-1H-pyrazole-3-carboxylic acid**, owing to its pyrazole core, may also exert anti-inflammatory effects through a similar mechanism.



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Caption: Proposed mechanism of anti-inflammatory action via COX enzyme inhibition.

The diagram above illustrates the proposed mechanism by which **4-Nitro-1H-pyrazole-3-carboxylic acid** may inhibit the inflammatory cascade. By blocking the action of COX enzymes, the synthesis of prostaglandins from arachidonic acid is prevented, thereby reducing inflammation, pain, and fever. This remains a hypothetical pathway for this specific compound and requires experimental validation.

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